molecular formula C48H54N10O10 B1437056 H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe CAS No. 50572-79-7

H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe

Cat. No. B1437056
CAS RN: 50572-79-7
M. Wt: 931 g/mol
InChI Key: AMGPHHBMTKEMRD-IDNKWEKWSA-N
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Description

“H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe” is a polypeptide that is commonly used as a biochemical reaction reagent . It is a good substrate for pepsin and is also cleaved by cathepsin D .


Molecular Structure Analysis

The molecular weight of “H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe” is 931.02 . The sum formula is C₄₈H₅₄N₁₀O₁₀ . Unfortunately, the specific molecular structure is not provided in the search results.


Chemical Reactions Analysis

“H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe” can be hydrolyzed by Pepsin . It yields two peptides of four amino acids each when hydrolyzed by Pepsin . The peptides (product) and undigested starting peptide (substrate) can be separated on a reversed-phase column .


Physical And Chemical Properties Analysis

The storage temperature for “H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe” is less than -15°C . No additional physical or chemical properties were found in the search results.

Scientific Research Applications

Enzyme Activity and Specificity

  • Cathepsins H and B Specificity : Research by Azarian et al. (1987) and A. Azarian, G. L. Agatian, A. A. Galoian (1987) showed that p-nitroanilides of amino acids and peptides, similar in structure to H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe, were used to study the specificity of cathepsins H and B. These enzymes, found in the human and bovine brain, showed varied specific activities depending on the substrate.

Peptide Synthesis and Stability

  • Chymosin and Pepsin Assays : A study by Salesse & Garnier (1976) explored the use of a peptide similar to H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe in chymosin and pepsin assays. This study highlights the potential application of such peptides in the study of enzyme kinetics and protein digestion processes.

Transporter Studies

  • Renal Brush-Border Membrane Vesicles : Research by Tiruppathì, Ganapathy, & Leibach (1990) utilized peptides similar in structure to H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe to investigate the interaction between dipeptides and tripeptides for transport into renal brush-border membrane vesicles. This suggests possible applications in studying peptide transport mechanisms in kidney function.

Photocatalytic Studies

  • Photocatalytic Hydrogen Evolution : In the context of photocatalytic hydrogen evolution (PHE), Si et al. (2019) conducted research that, while not directly related to H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe, provides insight into the broader field of photocatalytic activities where similar compounds might have relevance.

properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H54N10O10/c1-30(43(60)57-41(48(65)68-2)25-33-16-10-5-11-17-33)53-45(62)38(23-32-14-8-4-9-15-32)55-46(63)39(24-34-18-20-36(21-19-34)58(66)67)56-47(64)40(26-35-27-50-29-52-35)54-42(59)28-51-44(61)37(49)22-31-12-6-3-7-13-31/h3-21,27,29-30,37-41H,22-26,28,49H2,1-2H3,(H,50,52)(H,51,61)(H,53,62)(H,54,59)(H,55,63)(H,56,64)(H,57,60)/t30-,37-,38-,39-,40-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGPHHBMTKEMRD-IDNKWEKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(CC4=CN=CN4)NC(=O)CNC(=O)C(CC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)[C@H](CC4=CN=CN4)NC(=O)CNC(=O)[C@H](CC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H54N10O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80658528
Record name Methyl L-phenylalanylglycyl-L-histidyl-4-nitro-L-phenylalanyl-L-phenylalanyl-L-alanyl-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80658528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

931.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe

CAS RN

50572-79-7
Record name Methyl L-phenylalanylglycyl-L-histidyl-4-nitro-L-phenylalanyl-L-phenylalanyl-L-alanyl-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80658528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Unger, H Tschesche - Journal of protein chemistry, 1999 - Springer
… , kcat, and kcat/KM values for the hydrolysis of Phe-Phe bonds in two synthetic peptides, H-Pro-ThrGlu-Phe-p-nitro-Phe-Arg Leu-OH and H-Phe-Gly-Hisp-nitro-Phe-Phe-Ala-Phe-OMe. …
Number of citations: 16 link.springer.com
BA Gilbert, RR Rando - Journal of the American Chemical Society, 1995 - ACS Publications
A novel modular design is presented for the introduction of biotinylated photoprobes containing either 4-azidotetrafluorobenzamide, 4-(l-azi-2, 2, 2-trifluoroethyl) benzamide, or 4-…
Number of citations: 48 pubs.acs.org

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